molecular formula C17H14N4O3 B584936 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid CAS No. 1798043-17-0

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid

Cat. No.: B584936
CAS No.: 1798043-17-0
M. Wt: 322.324
InChI Key: FWWQJPXWRLAPRI-UHFFFAOYSA-N
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Description

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is an organic compound that features a pyrazole ring linked to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Acetylation: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling with Isonicotinic Acid: The final step involves coupling the acetylated pyrazole with isonicotinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or phenyl ring.

    Reduction: Reduced forms of the pyrazole or phenyl ring.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory or infectious diseases.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: 2-Pyridinecarboxylic acid, a monocarboxylic derivative of pyridine.

    Nicotinic Acid:

    Isonicotinic Acid: 4-Pyridinecarboxylic acid, a structural isomer of picolinic and nicotinic acids.

Uniqueness

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is unique due to the presence of both a pyrazole ring and an isonicotinic acid moiety, which confer distinct chemical and biological properties compared to its analogs. This dual functionality allows for a broader range of applications in various fields.

Properties

IUPAC Name

2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11(22)20-15-4-2-3-12(7-15)14-9-19-21(10-14)16-8-13(17(23)24)5-6-18-16/h2-10H,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWQJPXWRLAPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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